![molecular formula C27H20F3N3O5 B2995785 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 892437-47-7](/img/structure/B2995785.png)
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-1(2H)-one moiety, a methoxybenzyl group, and a trifluoromethylphenyl group. The trifluoromethyl group is a common functional group in medicinal chemistry, often used to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced via a reaction with sulfur tetrafluoride . The benzofuro[3,2-d]pyrimidin-1(2H)-one moiety might be synthesized via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to lower the basicity of compounds like trifluoroethanol .Scientific Research Applications
Antitumor Agent
This compound has been evaluated for its potential as an antitumor agent . Derivatives of thieno[3,2-d]pyrimidine, which share a similar core structure, have shown promising results as EZH2 inhibitors . These inhibitors can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . The compound could be explored for similar antitumor activities, particularly against lymphoma cell lines.
Antiproliferative Activity
The antiproliferative activity of related compounds against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703, has been documented . This suggests that our compound could be studied for its ability to inhibit the proliferation of these or similar cancer cells.
Low Toxicity Profile
An important aspect of any therapeutic agent is its toxicity profile. The related thieno[3,2-d]pyrimidine derivatives have shown low toxicity against HEK293T cells, indicating a potentially favorable therapeutic index . This property could be investigated for our compound to assess its safety for normal cells while being effective against cancer cells.
Antimicrobial Activity
Compounds with the pyrido[2,3-d]pyrimidin-4(1H)-one structure have demonstrated broad-spectrum antibacterial activity and reasonable antifungal activity . The compound could be synthesized and tested for similar antimicrobial properties, which could lead to the development of new antibiotics or antifungal medications.
Drug Development
The pharmacokinetic properties and drug-likeness of related compounds have been studied, suggesting good traditional drug-like properties . This compound could be subjected to further pharmacokinetic studies to evaluate its potential as a drug candidate.
Structural Modifications for Enhanced Activity
The structure–activity relationship (SAR) studies of similar compounds have indicated that certain structural modifications can improve antitumor activities . The compound could be modified structurally to enhance its biological activity and efficacy as a therapeutic agent.
Apoptosis Induction
The ability to induce apoptosis in cancer cells is a valuable trait for an antitumor agent. Related compounds have been shown to induce apoptosis in a concentration-dependent manner . This compound could be explored for its apoptosis-inducing capabilities, which is a key mechanism in cancer treatment.
Inhibition of Cell Migration
Inhibiting the migration of cancer cells is crucial in preventing metastasis. Compounds with a similar structure have been shown to inhibit the migration of lymphoma cells . Research into this compound could focus on its potential to inhibit the migration of cancer cells, thereby contributing to the prevention of cancer spread.
Future Directions
properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N3O5/c1-37-19-11-9-16(10-12-19)14-33-25(35)24-23(20-7-2-3-8-21(20)38-24)32(26(33)36)15-22(34)31-18-6-4-5-17(13-18)27(28,29)30/h2-13H,14-15H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXHQTGIYAMKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

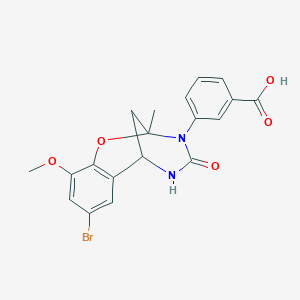
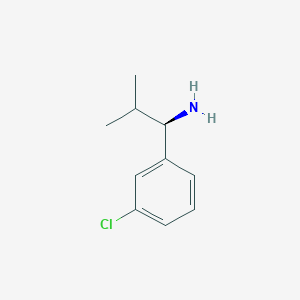
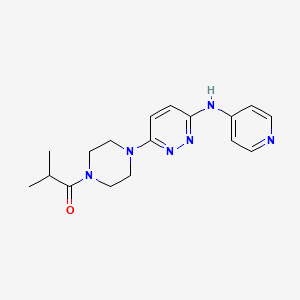
![N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide](/img/structure/B2995709.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2995710.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B2995712.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2995714.png)
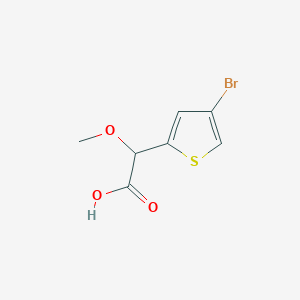
![N-Ethyl-N-[2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2995717.png)
![N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2995718.png)
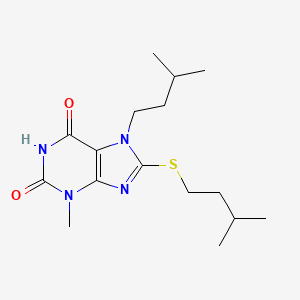
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2995720.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2995723.png)
![7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2995724.png)